molecular formula C5H7KO4 B041652 Ethyl potassium malonate CAS No. 6148-64-7

Ethyl potassium malonate

Cat. No. B041652
CAS RN: 6148-64-7
M. Wt: 170.2 g/mol
InChI Key: WVUCPRGADMCTBN-UHFFFAOYSA-M
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Patent
US06498165B1

Procedure details

To a solution of diethyl malonate (10 g, 62.4 mmol, 1 eq) in absolute ethanol (40 mL) was added a solution of potassium hydroxide (4.2 g, 65.52 mmol, 1.05 eq) in absolute ethanol (40 mL) at room temperature over 30 minutes. The mixture was allowed to stir for 3 days. The precipitate was collected, washed with ether and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[OH-].[K+:13]>C(O)C>[C:3]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][C:1]([O-:9])=[O:8].[K+:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.